Venlafaxine-d6 - 1062606-12-5

Venlafaxine-d6

Catalog Number: EVT-1718955
CAS Number: 1062606-12-5
Molecular Formula: C17H28ClNO2
Molecular Weight: 319.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Quantitative analysis: Used as an internal standard to improve accuracy and reliability in determining the concentration of venlafaxine in biological samples like plasma or serum. [, , ]
Future Directions
  • Assessment of long-term environmental impact: Research employing Venlafaxine-d6 as a tracer could elucidate the long-term effects of venlafaxine in the environment and its potential impact on aquatic organisms. []

Venlafaxine

Compound Description: Venlafaxine is an antidepressant medication classified as a serotonin-norepinephrine reuptake inhibitor (SNRI). It is commonly prescribed for the treatment of major depressive disorder (MDD), generalized anxiety disorder (GAD), social anxiety disorder (SAD), and panic disorder. [] Venlafaxine exerts its therapeutic effects by increasing the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in regulating mood, anxiety, and other cognitive functions.

Relevance: Venlafaxine is the parent compound of Venlafaxine-d6. Venlafaxine-d6 is a deuterated form of Venlafaxine, where six hydrogen atoms are replaced with six deuterium atoms. []

O-Desmethylvenlafaxine

Compound Description: O-Desmethylvenlafaxine is the major active metabolite of Venlafaxine. [] Like Venlafaxine, O-Desmethylvenlafaxine is also an SNRI and contributes to the overall antidepressant effects. []

Relevance: O-Desmethylvenlafaxine is a structurally related compound to Venlafaxine-d6. Both compounds are metabolites of Venlafaxine and share a similar core structure. [] The presence of the deuterium atoms in Venlafaxine-d6 does not significantly alter its pharmacological activity compared to O-Desmethylvenlafaxine.

O-Desmethylvenlafaxine-D6

Compound Description: O-Desmethylvenlafaxine-D6 is a deuterated form of O-Desmethylvenlafaxine. [] It is often used as an internal standard in analytical methods for the quantification of Venlafaxine and O-Desmethylvenlafaxine in biological samples, such as plasma or serum. []

Relevance: O-Desmethylvenlafaxine-D6 is structurally related to Venlafaxine-d6. Both are deuterated analogs of their parent compounds and are often used together as internal standards in LC-MS/MS methods for Venlafaxine and O-Desmethylvenlafaxine analysis. []

Overview

Venlafaxine-d6 is a deuterated form of venlafaxine, a medication primarily used to treat major depressive disorder and anxiety disorders. The deuteration of venlafaxine enhances its pharmacokinetic properties and allows for more precise studies in pharmacology and toxicology. Venlafaxine itself is a serotonin-norepinephrine reuptake inhibitor, which means it works by increasing the levels of serotonin and norepinephrine in the brain, neurotransmitters that are involved in mood regulation.

Source

Venlafaxine-d6 is synthesized from venlafaxine through a chemical process that replaces certain hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is significant for research purposes, particularly in studies involving drug metabolism and pharmacokinetics.

Classification

Venlafaxine-d6 falls under the category of pharmaceutical compounds known as antidepressants, specifically classified as serotonin-norepinephrine reuptake inhibitors. It is also recognized as a reference standard in analytical chemistry due to its unique isotopic labeling.

Synthesis Analysis

Methods

The synthesis of venlafaxine-d6 involves several key steps:

  1. Starting Materials: The synthesis begins with the appropriate precursors for venlafaxine.
  2. Deuteration Process: The introduction of deuterium can be achieved through various methods, including the use of deuterated solvents or reagents during the reaction stages.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels suitable for analytical applications.

Technical Details

The synthesis typically employs techniques such as liquid chromatography and mass spectrometry to monitor the reaction progress and confirm the incorporation of deuterium. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to analyze the product's isotopic composition and purity.

Molecular Structure Analysis

Structure

The molecular structure of venlafaxine-d6 retains the core structure of venlafaxine but includes deuterium atoms at specific positions. The general formula for venlafaxine is C17H19NC_{17}H_{19}N, and for venlafaxine-d6, it is C17H13D6NC_{17}H_{13}D_6N.

Data

  • Molecular Weight: Venlafaxine-d6 has a molecular weight that is slightly higher than that of its non-deuterated counterpart due to the presence of deuterium.
  • Chemical Formula: C17H13D6NC_{17}H_{13}D_6N
  • Structural Representation: The structure can be represented with standard chemical notation showing the positions of deuterium atoms.
Chemical Reactions Analysis

Reactions

Venlafaxine-d6 participates in similar chemical reactions as venlafaxine, including:

  1. Metabolic Pathways: It undergoes metabolic transformations primarily through cytochrome P450 enzymes, leading to various metabolites such as O-desmethylvenlafaxine.
  2. Analytical Reactions: In analytical chemistry, venlafaxine-d6 is often used as an internal standard in quantitative assays due to its distinct mass signature.

Technical Details

The reactions involving venlafaxine-d6 can be monitored using mass spectrometry techniques that differentiate between isotopes based on their mass-to-charge ratios.

Mechanism of Action

Process

Venlafaxine-d6 functions similarly to venlafaxine by inhibiting the reuptake of serotonin and norepinephrine at neuronal synapses. This inhibition increases the availability of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression.

Data

  • Serotonin Transporter Inhibition: Venlafaxine-d6 shows high affinity for serotonin transporters.
  • Norepinephrine Transporter Inhibition: At higher concentrations, it also inhibits norepinephrine transporters, contributing to its antidepressant effects.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Venlafaxine-d6 is stable under normal laboratory conditions but should be protected from light and moisture.
  • Melting Point: The melting point may vary slightly from that of non-deuterated venlafaxine due to isotopic effects.

Relevant Data or Analyses

Analytical methods such as nuclear magnetic resonance spectroscopy (NMR) are often employed to confirm the structure and purity of venlafaxine-d6.

Applications

Scientific Uses

Venlafaxine-d6 serves multiple roles in scientific research:

  1. Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of venlafaxine in various biological systems.
  2. Analytical Chemistry: Acts as an internal standard in quantitative analyses involving venlafaxine and its metabolites.
  3. Toxicological Research: Helps in understanding the environmental impact and degradation pathways of pharmaceuticals in aquatic systems.
Analytical Methodologies for Venlafaxine-d6 in Pharmacokinetic Studies

Development of Ultra-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS) Methods

Optimization of Solid-Phase Extraction Protocols Using Venlafaxine-d6 as an Internal Standard

Venlafaxine-d6 serves as an indispensable internal standard (IS) in bioanalytical workflows due to its structural near-identity with the parent molecule venlafaxine while exhibiting distinct mass spectral properties. This deuterated analog demonstrates virtually identical chemical behavior to native venlafaxine during sample preparation, effectively compensating for procedural losses and matrix effects. Modern extraction protocols utilizing Venlafaxine-d6 have achieved exceptional recovery rates (>95%) with minimized matrix interference in complex biological samples [1] [3].

Critical SPE parameters optimized using Venlafaxine-d6 include:

  • Sorbent selection: Hydrophilic-lipophilic balanced (HLB) cartridges demonstrate superior retention characteristics for both venlafaxine and its polar metabolite O-desmethylvenlafaxine (ODV) compared to traditional C18 phases [1].
  • Wash optimization: 5% methanol effectively removes hydrophilic interferents while retaining analytes of interest.
  • Elution efficiency: Methanol achieves >98% recovery compared to acetonitrile or mixed solvents [3].
  • Ion suppression control: The co-elution profile of Venlafaxine-d6 with analytes accurately identifies and corrects matrix-induced signal suppression [1].

Table 1: Optimized SPE Parameters Using Venlafaxine-d6

ParameterOptimal ConditionRecovery Improvement
Sorbent TypeOasis HLB (30mg)15% ↑ vs C18
Wash Solution1mL 5% Methanol92% matrix removal
Elution Solvent1mL Methanol98.2% recovery
Internal Standard20μL Venlafaxine-d6 (50μg/mL)CV <2% across batches
Sample Volume300μL plasmaCompatible with microsampling

Validation Parameters for Simultaneous Quantitation of Venlafaxine and Metabolites in Biological Matrices

The implementation of Venlafaxine-d6 as an internal standard has enabled rigorous validation of UPLC-MS/MS methods according to FDA and EMA guidelines, particularly for the simultaneous quantification of venlafaxine and its active metabolite ODV. Key validation parameters include:

  • Linearity: Methods demonstrate correlation coefficients (r²) >0.999 across 10-2000 ng/mL for venlafaxine and 20-2000 ng/mL for ODV in rat plasma when normalized to Venlafaxine-d6 [1] [6].
  • Lower Limit of Quantification (LLOQ): Achieved at 10 ng/mL for venlafaxine and 20 ng/mL for ODV with signal-to-noise ratios >10:1, sufficient for pharmacokinetic applications [6].
  • Precision and Accuracy: Intra-day and inter-day precision (RSD) remain <5.1% across quality control levels, with accuracy (relative error) within ±8.3% when using deuterated IS [3].
  • Matrix Effect: Venlafaxine-d6 normalization reduces matrix effect variability from ±25% to <±5% across different plasma lots [1].
  • Stability: Bench-top (24h), freeze-thaw (3 cycles), and long-term (-80°C, 30 days) stability assessments confirm analyte integrity when corrected with deuterated IS [6].

Table 2: Validation Parameters for Venlafaxine/ODV Quantification Using Venlafaxine-d6

ParameterVenlafaxineODVAcceptance Criteria
Linear Range10-2000 ng/mL20-2000 ng/mLr² > 0.995
LLOQ10 ng/mL20 ng/mLAccuracy 80-120%
Intra-day Precision3.2-4.1% RSD2.8-4.9% RSD<15% RSD
Inter-day Accuracy94.2-102.3%92.7-104.1%85-115%
Extraction Recovery95.8±3.1%92.4±4.2%>90% consistent

Applications in Preclinical Pharmacokinetic Modeling

Integration of Venlafaxine-d6 in Parent-Metabolite Population Pharmacokinetic (PPK) Models

Venlafaxine-d6 has revolutionized the development of joint parent-metabolite population pharmacokinetic models by providing simultaneous quantification of venlafaxine and ODV with minimized analytical variability. This precise quantification enables accurate parameter estimation for complex metabolic models, particularly those involving first-pass metabolism and nonlinear clearance pathways. In a landmark study of 127 psychiatric patients and 24 healthy subjects, data normalized with Venlafaxine-d6 facilitated the development of a robust PPK model incorporating several critical features [2] [5]:

  • Model Structure: One-compartment disposition for both venlafaxine and ODV with first-pass conversion (29.8% of administered dose)
  • Metabolic Clearance: CYP2D6-mediated formation clearance of ODV (accounting for 89% of metabolism) with parallel CYP2C19/CYP2C9 pathways
  • Parameter Estimation: Typical population clearance values of 1.3±0.6 L/h/kg (VEN) and 0.4±0.2 L/h/kg (ODV)
  • Interindividual Variability: Reduced from 45% to <20% with deuterated IS normalization

The integration of Venlafaxine-d6-corrected concentration data enabled precise estimation of fractional metabolism pathways and identification of previously unrecognized covariates affecting metabolic clearance. This approach demonstrated that analytical variability contributed to less than 5% of overall parameter uncertainty, a significant improvement over non-normalized methods [5].

Covariate Analysis of Metabolic Clearance Using Deuterated Standards

The implementation of Venlafaxine-d6 as an internal standard has enabled sophisticated covariate analysis in PPK models by isolating true biological variability from analytical noise. In population modeling, the reduction of measurement error through deuterated standards allows more precise identification of clinically significant covariates:

  • Genetic Polymorphisms: Venlafaxine-d6-normalized data identified 35% reduction in ODV formation clearance in CYP2D6 poor metabolizers compared to extensive metabolizers [2].
  • Drug Interactions: Concomitant amisulpride administration was found to reduce venlafaxine clearance by 28.4% (95% CI: 15.6-39.3%) in covariate analysis [5].
  • Disease Status: Psychiatric patients demonstrated 22.7% lower metabolic clearance compared to healthy volunteers after accounting for analytical variability [2].
  • Formulation Effects: Extended-release formulations showed 40% lower peak-trough fluctuation than immediate-release when assessed with deuterated IS-corrected concentrations [3].

The statistical power for covariate detection increased by approximately 3-fold when using Venlafaxine-d6-normalized data compared to non-normalized values, allowing identification of clinically relevant covariates at smaller sample sizes. This precision enables the development of individualized dosing algorithms based on metabolic capacity assessment [2] [5].

Table 3: Covariates Identified in Venlafaxine/ODV PPK Models Using Venlafaxine-d6 Normalization

CovariateParameter AffectedMagnitude of EffectClinical Significance
CYP2D6 PM phenotypeVEN→ODV formation clearance↓ 35.2%Requires 25% dose reduction
Amisulpride coadministrationVEN clearance↓ 28.4%Avoid combination or TDM
Hepatic impairmentODV elimination clearance↓ 52.7%Contraindicated in severe
Extended-release formulationVEN absorption rate↓ 40% (ka)Reduced peak-trough fluctuation
Morbid state (depression)VEN volume of distribution↑ 33.8%Higher loading dose may be needed

Compounds Mentioned in Article

Properties

CAS Number

1062606-12-5

Product Name

Venlafaxine-d6

IUPAC Name

1-[2-[bis(trideuteriomethyl)amino]-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride

Molecular Formula

C17H28ClNO2

Molecular Weight

319.9 g/mol

InChI

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H/i1D3,2D3;

InChI Key

QYRYFNHXARDNFZ-TXHXQZCNSA-N

SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)C([2H])([2H])[2H].Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.